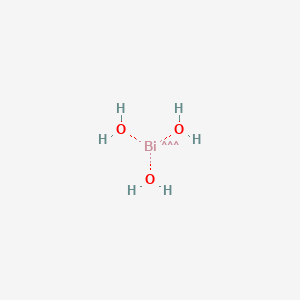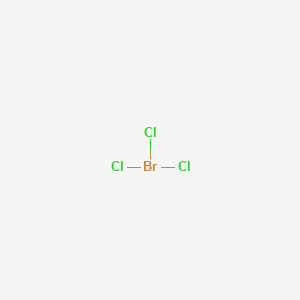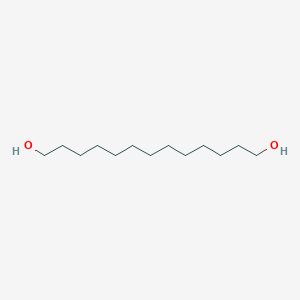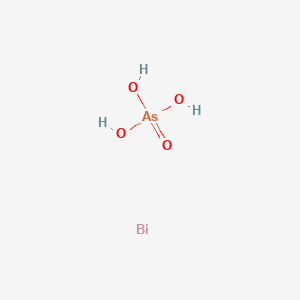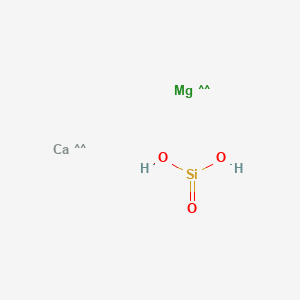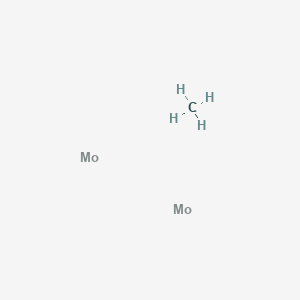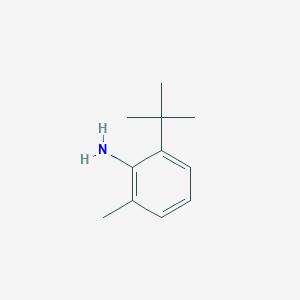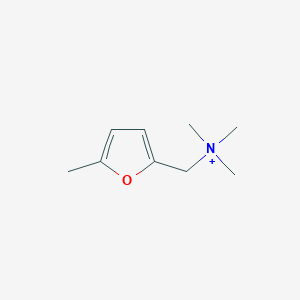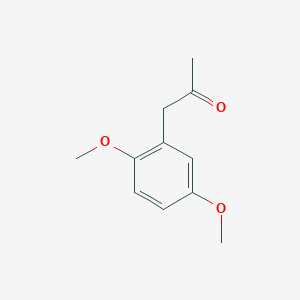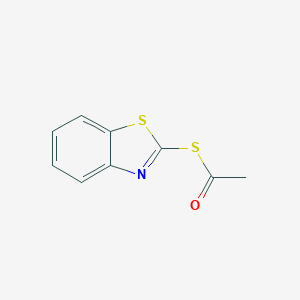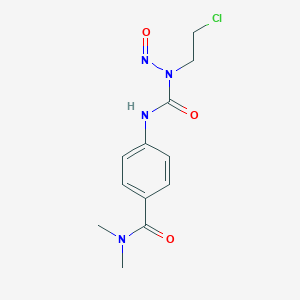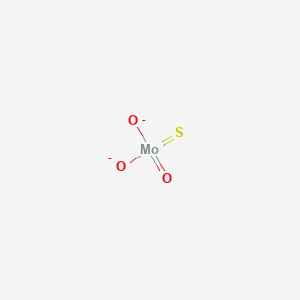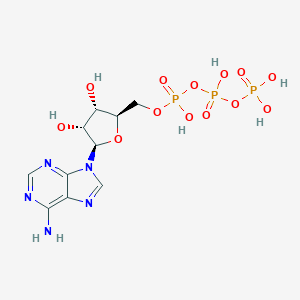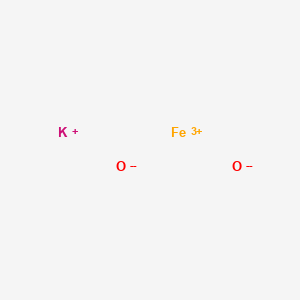![molecular formula C17H16O4 B076678 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- CAS No. 10523-54-3](/img/structure/B76678.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-, also known as scopoletin, is a natural compound found in various plants, including Artemisia scoparia, Eryngium foetidum, and Morinda citrifolia. Scopoletin has been extensively studied for its biological and pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects.
作用机制
The mechanism of action of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is not fully understood, but it is believed to involve multiple pathways. Scopoletin has been shown to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase, which are involved in the production of inflammatory mediators. Scopoletin also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Scopoletin has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation.
生化和生理效应
Scopoletin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Scopoletin also exhibits antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
One of the advantages of using 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- in lab experiments is its availability and low cost. Scopoletin can be easily synthesized or obtained from natural sources, such as plants. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- exhibits a wide range of biological and pharmacological activities, making it a versatile compound for studying various cellular and molecular pathways. However, one of the limitations of using 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-. One area of interest is the development of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)--based therapies for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and neurodegenerative disorders. Another area of interest is the identification of the molecular targets and signaling pathways involved in the biological and pharmacological activities of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-. Furthermore, the development of novel synthesis methods and formulations of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- could improve its bioavailability and efficacy in vivo.
合成方法
Scopoletin can be synthesized from various precursors, including coumarin, umbelliferone, and scoparone. One of the most common methods for synthesizing 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The synthesis of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- can also be achieved through microbial fermentation, using microorganisms such as Aspergillus niger and Penicillium janthinellum.
科学研究应用
Scopoletin has been extensively studied for its biological and pharmacological activities. In vitro and in vivo studies have demonstrated its anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects. Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Scopoletin also exhibits antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells.
属性
CAS 编号 |
10523-54-3 |
|---|---|
产品名称 |
7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- |
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3 |
InChI 键 |
IJGVCIJASVIUAA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
规范 SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



